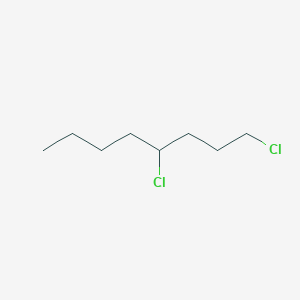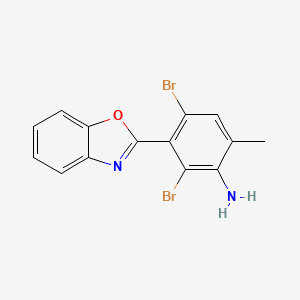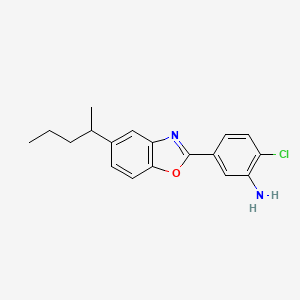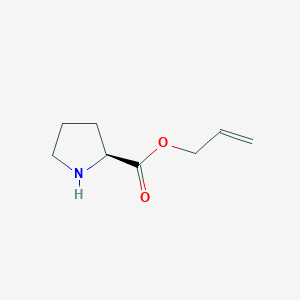
H-L-Pro-oall
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Pro-oall, also known as L-Proline 2-propenyl ester, is a heterocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is a derivative of L-Proline, an amino acid, and is characterized by the presence of a propenyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Pro-oall typically involves the esterification of L-Proline with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to distillation to remove excess reagents and by-products, followed by purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
H-L-Pro-oall undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
H-L-Pro-oall has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of H-L-Pro-oall involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-Proline and allyl alcohol. The released L-Proline can then participate in various metabolic pathways, while allyl alcohol can undergo further metabolic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: The parent amino acid, lacking the propenyl ester group.
L-Proline methyl ester: Similar ester derivative with a methyl group instead of a propenyl group.
L-Proline ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
H-L-Pro-oall is unique due to its propenyl ester group, which imparts distinct chemical reactivity and biological properties compared to other L-Proline derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
prop-2-enyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2,7,9H,1,3-6H2/t7-/m0/s1 |
InChI-Schlüssel |
FIPIQJXHJNVRRN-ZETCQYMHSA-N |
Isomerische SMILES |
C=CCOC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
C=CCOC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)

![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
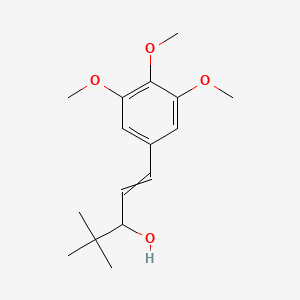
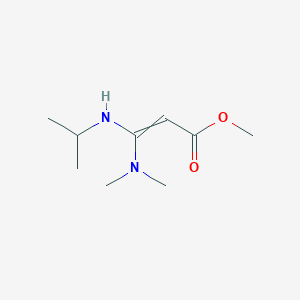
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
